molecular formula C22H14ClN7O2 B14973332 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide

Cat. No.: B14973332
M. Wt: 443.8 g/mol
InChI Key: HCCVNJPARYKUCN-UHFFFAOYSA-N
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Description

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of its anticancer activity .

Properties

Molecular Formula

C22H14ClN7O2

Molecular Weight

443.8 g/mol

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C22H14ClN7O2/c23-16-5-3-15(4-6-16)18-11-19-21-27-30(22(32)28(21)9-10-29(19)26-18)13-20(31)25-17-7-1-14(12-24)2-8-17/h1-11H,13H2,(H,25,31)

InChI Key

HCCVNJPARYKUCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

Origin of Product

United States

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